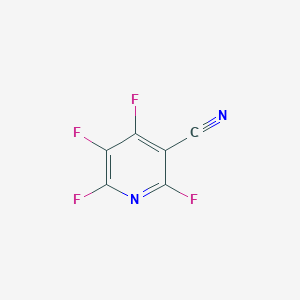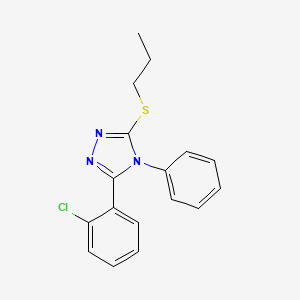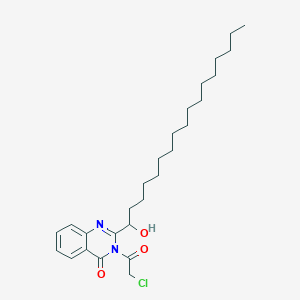
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound belonging to the pyrazolone family It is characterized by a five-membered ring structure containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroacetophenone with hydrazine hydrate under acidic conditions to form the pyrazolone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and can be used in biochemical studies.
Medicine: Some derivatives of this compound exhibit pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives, such as:
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its anti-inflammatory properties.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Used in the synthesis of various pharmaceuticals.
1-Phenyl-3-methyl-5-pyrazolone: Commonly used in analytical chemistry for colorimetric assays.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazolone derivatives.
Propiedades
Número CAS |
185451-44-9 |
|---|---|
Fórmula molecular |
C4H5ClN2O |
Peso molecular |
132.55 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C4H5ClN2O/c1-7-4(8)3(5)2-6-7/h2,6H,1H3 |
Clave InChI |
YLCOBAGNOWFPFU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=CN1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)

![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)



![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)

![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)

![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)

